molecular formula C8H3ClN2S B1321974 7-Chlorothieno[3,2-B]pyridine-2-carbonitrile CAS No. 380235-83-6

7-Chlorothieno[3,2-B]pyridine-2-carbonitrile

Cat. No. B1321974
CAS RN: 380235-83-6
M. Wt: 194.64 g/mol
InChI Key: VIFGWQPBWFCZSX-UHFFFAOYSA-N
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Description

7-Chlorothieno[3,2-B]pyridine-2-carbonitrile is a chemical compound with the empirical formula C8H3ClN2S . It is a pyridine derivative and a pharmaceutical intermediate compound .


Molecular Structure Analysis

The molecular weight of 7-Chlorothieno[3,2-B]pyridine-2-carbonitrile is 194.64 . The InChI code for this compound is 1S/C8H3ClN2S/c9-7-5(3-10)4-11-6-1-2-12-8(6)7/h1-2,4H .


Physical And Chemical Properties Analysis

7-Chlorothieno[3,2-B]pyridine-2-carbonitrile is a solid . The SMILES string for this compound is ClC1=C(C#N)C=NC2=C1SC=C2 .

Scientific Research Applications

Preparation of Piperidines

This compound can be used in the preparation of piperidines . Piperidines are a class of organic compounds that are widely used in medicinal chemistry and drug discovery due to their versatile chemical properties.

Synthesis of Deuterated Thiophene Pyridine Compounds

“7-Chlorothieno[3,2-B]pyridine-2-carbonitrile” can also be used in the synthesis of deuterated thiophene pyridine compounds . These compounds are often used in pharmaceuticals and agrochemicals.

Anticancer Activity

It can be used in the synthesis of compounds with anticancer activity . The development of new anticancer drugs is a crucial area of research in medicinal chemistry.

Building Blocks in Chemical Synthesis

This compound is used as a building block in chemical synthesis . It’s a key ingredient in the production of various complex molecules.

Preparation of MKC-733

MKC-733, also known as Pumosetrag, is a compound that can be synthesized using "7-Chlorothieno[3,2-B]pyridine-2-carbonitrile" . It’s a drug used for the treatment of gastrointestinal disorders.

Preparation of PF-06869206

PF-06869206 is another compound that can be synthesized using "7-Chlorothieno[3,2-B]pyridine-2-carbonitrile" . It’s a drug candidate in the field of neuroscience.

Preparation of MU1210

MU1210 is a compound that can be synthesized using "7-Chlorothieno[3,2-B]pyridine-2-carbonitrile" . It’s a drug candidate with potential applications in various therapeutic areas.

Preparation of DTS (PTTh2)2

DTS (PTTh2)2 is a compound that can be synthesized using "7-Chlorothieno[3,2-B]pyridine-2-carbonitrile" . It’s a material used in the field of organic electronics.

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral according to the GHS classification . The hazard statements include H301, and the precautionary statements include P301 + P330 + P331 + P310 .

Mechanism of Action

Target of Action

7-Chlorothieno[3,2-B]pyridine-2-carbonitrile is a pyridine derivative and a pharmaceutical intermediate compound It’s often used in the synthesis of compounds with anticancer activity , suggesting potential targets could be proteins or enzymes involved in cell proliferation or apoptosis.

Biochemical Pathways

Given its use in the synthesis of compounds with anticancer activity , it may influence pathways related to cell cycle regulation, apoptosis, or DNA repair

Result of Action

Given its use in the synthesis of compounds with anticancer activity , it’s plausible that its action results in the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

properties

IUPAC Name

7-chlorothieno[3,2-b]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClN2S/c9-6-1-2-11-7-3-5(4-10)12-8(6)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFGWQPBWFCZSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(SC2=C1Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chlorothieno[3,2-B]pyridine-2-carbonitrile

Synthesis routes and methods I

Procedure details

A solution of the oxime 125 (100 mg, 0.47 mmol) in acetic anhydride (2 ml) was set to reflux for 3 h and then at 90° C. for 48 h. The acetic anhydride was removed under reduced pressure and the residue was partitioned between a cold aqueous K2CO3 solution and EtOAc. The organic phase was dried over anhydrous sodium sulfate, concentrated to dryness and remained solid was purified by column chromatography, eluents 25% EtOAc/hexane (25:75), then 100% EtOAc, to afford the title compound 126 (65 mg, 71% yield). MS (m/z) 195.1/197.1 (M+H).
Name
oxime
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three
Yield
71%

Synthesis routes and methods II

Procedure details

n-Butyllithium (2.2 mmol, 0.88 mL) was added dropwise to a solution of 7-chloro-thieno[3,2-b]pyridine (0.250 g, 1.48 mmol) in THF (10 mL) at −78° C. while the internal temperature was kept below −70° C. After 1 h TsCN (0.804 mg, 4.44 mmol) was added. After 3 h the reaction was quenched with distilled water (10 mL), warmed to rt, and the layers were separated. The aqueous layer was further extracted with ethyl acetate (3×10 mL). The combined organic extracts were dried (Na2SO4), then concentrated under reduced pressure. Purification by flash chromatography using a Biotage 40 S column eluting with hexane/ethyl acetate (7/3) afforded the title compound as a white solid (92 mg, 32%). MS: 195/197 (MH+); HPLC Rf: 4.89 min; HPLC purity: 85%.
Quantity
0.88 mL
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.804 mg
Type
reactant
Reaction Step Two
Yield
32%

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